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Introduction
Vapiprost Hydrochloride (also known by its development code GR-32191B) is a potent and

selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1]

Thromboxane A2 is a highly labile eicosanoid that plays a critical role in hemostasis and

thrombosis through its potent pro-aggregatory effects on platelets and contractile effects on

vascular smooth muscle. By blocking the TP receptor, Vapiprost Hydrochloride effectively

inhibits the downstream signaling cascades initiated by TXA2 and its stable mimetics, making it

a valuable tool for research into a variety of physiological and pathophysiological processes,

including cardiovascular and respiratory diseases.[2]

Chemical Structure and Properties
Vapiprost Hydrochloride is the hydrochloride salt of Vapiprost. Its chemical and physical

properties are summarized below.
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Identifier Value

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-

phenylphenyl)methoxy]-2-piperidin-1-

ylcyclopentyl]hept-4-enoic acid;hydrochloride[3]

CAS Number 87248-13-3[3]

Molecular Formula C₃₀H₄₀ClNO₄[3]

Synonyms GR 32191B, Vapiprost HCl[3][4]

Physicochemical Properties
Quantitative experimental data for some physicochemical properties of Vapiprost
Hydrochloride, such as melting point and aqueous solubility, are not readily available in the

public domain. The following table includes computed data for the parent compound, Vapiprost,

and general properties of the hydrochloride salt.

Property Value Source

Molecular Weight 514.1 g/mol PubChem (Computed)[3]

Appearance Solid Dove Research & Analytics[5]

Storage 2-8°C Refrigerator Dove Research & Analytics[5]

Hydrogen Bond Donor Count 3 PubChem (Computed)

Hydrogen Bond Acceptor

Count
5 PubChem (Computed)

Rotatable Bond Count 8 PubChem (Computed)

XLogP3 6.4 PubChem (Computed)

Mechanism of Action: TP Receptor Antagonism
Vapiprost Hydrochloride exerts its pharmacological effects by competitively and selectively

blocking the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] The
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primary signaling pathway initiated by the activation of the TP receptor by its endogenous

ligand, TXA2, or synthetic agonists like U46619, involves the Gq family of G proteins.[7]

Binding of an agonist to the TP receptor leads to the activation of Phospholipase C (PLC). PLC,

in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through

the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release

of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium,

along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream

events culminating in physiological responses such as platelet aggregation and smooth muscle

contraction.[2][8]

Vapiprost Hydrochloride, by occupying the ligand-binding site of the TP receptor, prevents

this signaling cascade from being initiated, thereby antagonizing the effects of TXA2.

Signaling Pathway of TP Receptor Activation and
Inhibition by Vapiprost Hydrochloride
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Caption: Vapiprost Hydrochloride blocks the Thromboxane A2 signaling pathway.
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Experimental Protocols
Vapiprost Hydrochloride is frequently used in in vitro and in vivo studies to investigate the

role of the TXA2-TP receptor pathway. A common application is to antagonize the effects of the

stable TXA2 mimetic, U46619. Below is a representative protocol for an in vitro platelet

aggregation assay.

In Vitro Platelet Aggregation Assay using U46619 and
Vapiprost Hydrochloride
Objective: To determine the inhibitory effect of Vapiprost Hydrochloride on U46619-induced

human platelet aggregation.

Materials and Reagents:

Freshly drawn human venous blood

3.2% Sodium Citrate (anticoagulant)

U46619 (TP receptor agonist)

Vapiprost Hydrochloride (TP receptor antagonist)

Dimethyl sulfoxide (DMSO) for dissolving compounds

Tyrode's buffer or Phosphate Buffered Saline (PBS)

Light Transmission Aggregometer

Calibrated micropipettes

Aggregometer cuvettes with stir bars

Centrifuge

Methodology:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to

anticoagulant ratio).[5]

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

[5]

Carefully transfer the upper PRP layer to a new tube.

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will

serve as a blank and for setting 100% aggregation.[5]

Preparation of Solutions:

Prepare a stock solution of U46619 in DMSO. From this stock, prepare serial dilutions in

the assay buffer to achieve a range of working concentrations.

Prepare a stock solution of Vapiprost Hydrochloride in DMSO. Prepare working

solutions at various concentrations to test for its inhibitory effect.

Platelet Aggregation Measurement:

Set up the light transmission aggregometer according to the manufacturer's instructions.

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a

magnetic stir bar.[1]

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to

equilibrate for at least 5 minutes with stirring.[1]

Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

[5]

To test the inhibitory effect, pre-incubate the PRP with a small volume of Vapiprost
Hydrochloride solution or vehicle (DMSO) for a specified time (e.g., 2-5 minutes).

Initiate aggregation by adding a small volume (e.g., 50 µL) of the U46619 working solution

to achieve a final concentration known to induce aggregation (e.g., 1-5 µM).[3]
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Record the change in light transmission for 5-10 minutes.[3]

Data Analysis:

Quantify platelet aggregation as the maximum percentage change in light transmission

from the baseline.

Compare the aggregation response in the presence and absence of Vapiprost
Hydrochloride.

A dose-response curve for Vapiprost Hydrochloride's inhibition can be generated by

testing a range of its concentrations against a fixed concentration of U46619.

Experimental Workflow
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Caption: Workflow for the in vitro platelet aggregation inhibition assay.
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Conclusion
Vapiprost Hydrochloride is a specific and potent antagonist of the Thromboxane A2 receptor.

Its ability to block the Gq-PLC-IP3/DAG signaling pathway makes it an indispensable research

tool for elucidating the role of thromboxane in various physiological and disease states. The

provided experimental protocol for platelet aggregation serves as a foundational method that

can be adapted for various research applications, including studies on vasoconstriction and

other cellular responses mediated by the TP receptor. Further characterization of its

physicochemical properties would be beneficial for optimizing its use in different experimental

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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